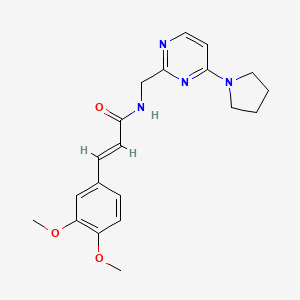
(E)-3-(3,4-dimethoxyphenyl)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(3,4-dimethoxyphenyl)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(3,4-dimethoxyphenyl)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acrylamide, a novel compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound is characterized by the following structural components:
- Acrylamide backbone : Provides a reactive site for biological interactions.
- Dimethoxyphenyl group : May contribute to lipophilicity and receptor binding.
- Pyrrolidinyl-pyrimidinyl moiety : Potentially enhances selectivity for specific biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 4.8 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 6.0 | Modulation of signal transduction |
The mechanisms underlying the anticancer effects of this compound include:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from dividing.
- Inhibition of Oncogenic Pathways : Targeting specific kinases involved in tumor growth and survival.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity.
Table 2: Neuroprotective Activity
| Model | Effect Observed | Reference |
|---|---|---|
| SH-SY5Y Cells | Reduced apoptosis under stress | |
| Animal Models | Improved cognitive function |
Case Studies
- Case Study on Breast Cancer : A study involving MCF-7 cells treated with the compound showed a dose-dependent reduction in cell viability and increased markers of apoptosis after 48 hours of treatment.
- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound resulted in decreased amyloid-beta plaques and improved memory performance in behavioral tests.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low cytotoxicity towards normal cells, highlighting its potential therapeutic window.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-26-16-7-5-15(13-17(16)27-2)6-8-20(25)22-14-18-21-10-9-19(23-18)24-11-3-4-12-24/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,22,25)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWWCZNQIIRDLS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=NC=CC(=N2)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=NC=CC(=N2)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













